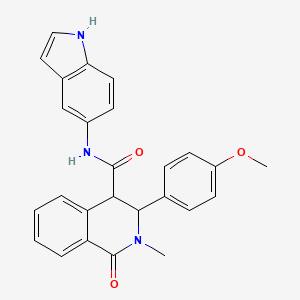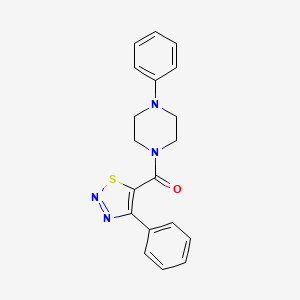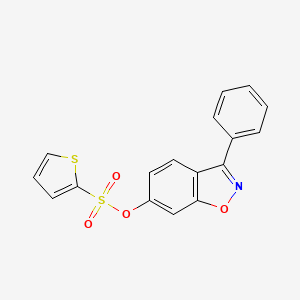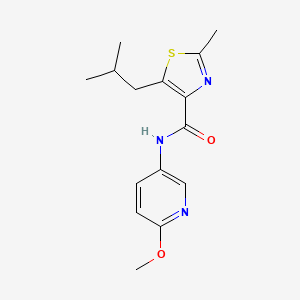![molecular formula C19H21N5O2S2 B11009268 2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11009268.png)
2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentylamino group, a methoxybenzyl group, and a thiadiazole-thiazole core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Thiadiazole Core: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-methoxybenzyl chloride in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the thiadiazole intermediate and a suitable thioamide.
Attachment of the Cyclopentylamino Group:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties can be leveraged.
Industry: The compound can be used in the development of new industrial processes, particularly those involving catalysis or material science.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide can be compared to other similar compounds, such as:
Thiadiazole Derivatives: Compounds with similar thiadiazole cores, which may have different substituents, can be compared in terms of their chemical reactivity and biological activity.
Thiazole Derivatives: Compounds with thiazole rings and different functional groups can be compared to understand the impact of these groups on the compound’s properties.
Cyclopentylamino Derivatives: Compounds with cyclopentylamino groups can be compared to assess the influence of this group on the compound’s overall behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N5O2S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(cyclopentylamino)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2S2/c1-26-14-8-6-12(7-9-14)10-16-23-24-19(28-16)22-17(25)15-11-27-18(21-15)20-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,20,21)(H,22,24,25) |
InChI Key |
XBOVFPUHKQPROW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CSC(=N3)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B11009236.png)
![N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-2-oxoacetamide](/img/structure/B11009237.png)

![2-(2-methoxyethyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11009252.png)
![9-(2-Methoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one](/img/structure/B11009258.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11009259.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B11009260.png)

![N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11009282.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11009283.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B11009286.png)
